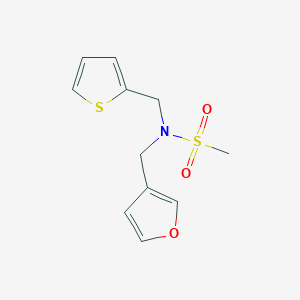

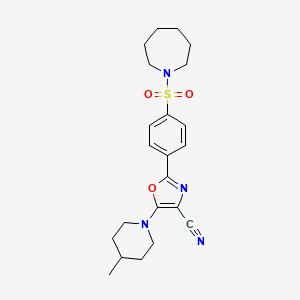

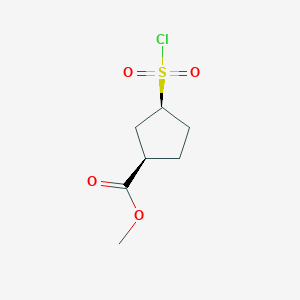

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)methanesulfonamide or FTMS is a chemical compound that has been widely used in scientific research as a tool for studying the biological function of proteins and enzymes. It is a sulfonamide-based inhibitor that has shown promising results in a variety of applications, including cancer research, drug discovery, and enzymology.

Scientific Research Applications

Green Chemistry Innovations

A novel two-phase reaction system enhances the synthesis of tri(furyl)methane derivatives, leveraging the suppression of polymer formation to achieve high yields. This approach uses acidic aqueous phases alongside furan to improve condensation product recovery, demonstrating the potential of furan derivatives in green chemistry applications (Shinde & Rode, 2017).

Advanced Material Synthesis

Research on the solvent effects of liquid crystal solvents on furan and thiophene shows the potential for using these compounds in the development of advanced materials. The structural parameters of furan and thiophene are solvent-independent in certain conditions, making them valuable for NMR spectroscopy and the understanding of molecular structures (Shahkhatuni, 2005).

Catalysis and Chemical Synthesis

Chiral multifunctional phosphine catalysis has been applied to allylic substitutions, showcasing the utility of furan derivatives in enantioselective synthesis. This highlights the role of furan compounds in facilitating complex chemical reactions (Jiang, Shi, & Shi, 2008).

Enzyme Inhibition Research

Furan sulfonylhydrazones have been evaluated for their inhibition activities against carbonic anhydrase I, suggesting the potential of furan derivatives in medicinal chemistry and enzyme inhibition studies (Gündüzalp et al., 2016).

Energy and Environmental Applications

The exploration of furan and thiophene compounds extends into energy and environmental sectors, including studies on biomethane production from lignocellulosic hydrolysates containing furan compounds. This research underscores the relevance of these compounds in renewable energy and biofuel production (Barakat, Monlau, Steyer, & Carrère, 2012).

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S2/c1-17(13,14)12(7-10-4-5-15-9-10)8-11-3-2-6-16-11/h2-6,9H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRWQVYDEBDATRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC1=COC=C1)CC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

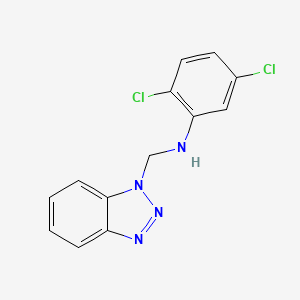

![N-(3-chlorophenyl)-2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2702918.png)

![3-ethyl-5-methyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2702920.png)

![N-(4-methoxyphenyl)-3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2702931.png)

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2702933.png)

![N-cyclohexyl-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2702936.png)